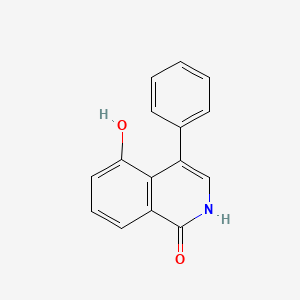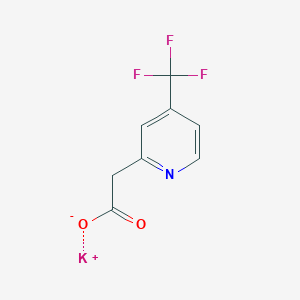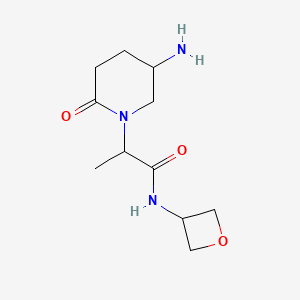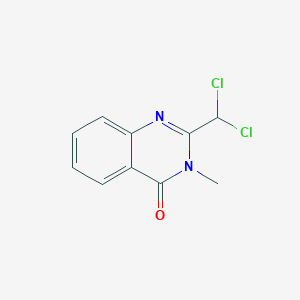
(R)-2-(Boc-amino)-2-methylhex-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Boc-amino)-2-methylhex-5-enoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)-2-methylhex-5-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The Boc protection is stable towards most nucleophiles and bases, making it a versatile intermediate in organic synthesis .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step synthesis starting from readily available raw materialsThe final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
®-2-(Boc-amino)-2-methylhex-5-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond or other functional groups.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
®-2-(Boc-amino)-2-methylhex-5-enoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of ®-2-(Boc-amino)-2-methylhex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in various biochemical processes. This selective deprotection is crucial for its use in targeted drug delivery and other applications .
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Boc-amino)-2-methylpropionic acid
- ®-2-amino-4,4-dimethylpentanoic acid
- ®-2-(Boc-amino)-2-methylbutanoic acid
Uniqueness
®-2-(Boc-amino)-2-methylhex-5-enoic acid is unique due to its specific chiral center and the presence of a double bond, which provides additional reactivity and versatility in synthetic applications. Compared to similar compounds, it offers distinct advantages in terms of its stability and ease of deprotection, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
InChI |
InChI=1S/C12H21NO4/c1-6-7-8-12(5,9(14)15)13-10(16)17-11(2,3)4/h6H,1,7-8H2,2-5H3,(H,13,16)(H,14,15)/t12-/m1/s1 |
InChI Key |
WJLBHMFCOPSXBJ-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](CCC=C)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870092.png)


![2-Phenylfuro[3,2-C]quinoline](/img/structure/B11870116.png)
![5-Iodoimidazo[1,5-A]pyridine](/img/structure/B11870119.png)


![1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11870130.png)





